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Compound of Interest

Compound Name: Atto 565 NHS ester

Cat. No.: B15136079 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the suitability of Atto 565 NHS ester for live-cell imaging

applications. Atto 565, a fluorescent label from the rhodamine class of dyes, is recognized for

its strong absorption, high fluorescence quantum yield, and exceptional thermal and

photostability.[1][2][3] This guide provides a comprehensive overview of its properties, detailed

experimental protocols, and its application in advanced microscopy techniques, enabling

researchers to effectively integrate this powerful tool into their live-cell imaging workflows.

Core Properties of Atto 565 NHS Ester
Atto 565 NHS ester is an amine-reactive fluorescent dye widely used for labeling proteins,

peptides, and other biomolecules containing primary amine groups.[4][5] The N-

hydroxysuccinimide (NHS) ester moiety readily reacts with the ε-amino groups of lysine

residues and the N-terminus of proteins to form stable amide bonds.[6][7]

Photophysical and Chemical Properties
The key characteristics of Atto 565 make it a robust choice for various fluorescence-based

assays. Its high molar absorptivity indicates efficient light absorption, while its impressive

quantum yield ensures bright signal emission.[1][3]
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Property Value Reference

Maximum Excitation (λ_abs_) 564 nm [8]

Maximum Emission (λ_em_) 590 nm [8]

Molar Absorptivity (ε_max_) 1.2 x 10^5 M^-1 cm^-1 [8]

Fluorescence Quantum Yield

(η_fl_)
90% [8]

Fluorescence Lifetime (τ_fl_) 4.0 ns

Molecular Weight 708.11 g/mol [4]

Solubility
Soluble in DMF, DMSO,

ethanol, methanol
[8]

Reactivity Primary amines (pH 8.0 - 9.0) [5][7]

Experimental Protocols
Protein Labeling with Atto 565 NHS Ester
This protocol outlines the general steps for conjugating Atto 565 NHS ester to a protein of

interest.

Materials:

Protein of interest in an amine-free buffer (e.g., PBS)

Atto 565 NHS ester

Anhydrous, amine-free DMSO or DMF

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

Purification column (e.g., Sephadex G-25)

Procedure:
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Protein Preparation: Dissolve or dialyze the protein into the labeling buffer at a concentration

of 1-5 mg/mL.[6][7] Ensure the buffer is free of amine-containing substances like Tris or

glycine.[6][8]

Dye Preparation: Immediately before use, dissolve Atto 565 NHS ester in DMSO or DMF to

a concentration of 1-2 mg/mL.[7][8]

Conjugation: Add a 2 to 10-fold molar excess of the reactive dye to the protein solution while

gently stirring.[8] The optimal dye-to-protein ratio may need to be determined empirically.

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from

light.[9] For Atto 565 NHS ester, an incubation time of up to 18 hours may be required for

the reaction to complete.[7]

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column

(e.g., Sephadex G-25).[6][8] The first colored band to elute is the conjugated protein.

Workflow for Protein Labeling:
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Protein labeling workflow with Atto 565 NHS ester.

Live-Cell Imaging Protocol
While Atto 565 NHS ester is generally considered cell-impermeable, studies have shown that

it can be used for live-cell imaging, particularly for staining mitochondria and the endoplasmic

reticulum, at micromolar concentrations.[10] The mechanism of entry is suggested to be

endocytosis.

Materials:
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Cells cultured on glass-bottom dishes or coverslips

Atto 565 NHS ester-labeled protein or Atto 565 NHS ester dye

Live-cell imaging medium (e.g., phenol red-free DMEM)

Confocal or STED microscope

Procedure:

Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

Labeling:

For imaging with a labeled protein, add the purified conjugate to the live-cell imaging

medium at the desired final concentration.

For direct labeling, incubate cells with 1.5–15 µM of Atto 565 NHS ester in imaging

medium for 30 minutes at 37°C.[10]

Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium

to remove any unbound dye or protein conjugate.

Imaging: Image the cells using a suitable microscopy setup. For Atto 565, excitation is

typically achieved with a 561 nm laser.

Suitability for Advanced Live-Cell Imaging
Atto 565 NHS ester exhibits properties that make it highly suitable for demanding live-cell

imaging applications, including super-resolution microscopy.

Photostability and Cytotoxicity
Atto 565 demonstrates high photostability, a critical feature for long-term imaging and

techniques requiring high laser power, such as STED microscopy.[1] In terms of

biocompatibility, it is reported to have low biotoxicity. One study using a modified Atto 565

probe for lysosomal imaging showed that 85% of cells remained viable after a 30-minute

incubation.[1][11] Another study evaluating the cytotoxicity of Atto 565 NHS ester on U2OS
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cells at concentrations of 1.5 µM and 15 µM showed minimal impact on cell viability after a 30-

minute incubation.[10]

Parameter Observation Reference

Photostability
High, suitable for STED

microscopy.
[1]

Cytotoxicity

Low; 85% cell viability after 30

min incubation with a modified

probe.

[1][11]

Cell Viability (U2OS cells)
High at 1.5 µM and 15 µM

concentrations after 30 min.
[10]

Application in STED Microscopy
Stimulated Emission Depletion (STED) microscopy achieves super-resolution by selectively de-

exciting fluorophores at the periphery of the excitation spot, thereby narrowing the point-spread

function. The high photostability and fluorescence characteristics of Atto 565 make it an

excellent candidate for STED imaging.[1][12] It has been successfully used to visualize

subcellular structures, such as the intricate details of the mitochondrial inner membrane in live

neurons, with a resolution significantly beyond the diffraction limit.[4][13]

STED Imaging Principle:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7843436/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11397231/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11397231/
https://www.researchgate.net/publication/383831850_The_ATTO_565_Dye_and_Its_Applications_in_Microscopy
https://pmc.ncbi.nlm.nih.gov/articles/PMC7843436/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11397231/
https://www.preprints.org/manuscript/202407.0975/v1
https://www.i-med.ac.at/neurobiochemistry/neurobiochemistry/Biooptics/Documents_pdf/STED_Sample_Preparation_Guide_Online_20190705.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11067429/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Excitation STED Beam

Sample

Emission

Detection

Excitation Laser
(e.g., 561 nm)

Atto 565
Labeled Structure

Excites all molecules
in diffraction-limited spot

Donut-Shaped STED Laser
(e.g., 775 nm)

De-excites molecules
at the periphery

Fluorescence Emission
from Center

Spontaneous
fluorescence

Stimulated Emission
(No Fluorescence)

from Periphery

Stimulated
emission

Detector

Click to download full resolution via product page

Principle of STED microscopy using Atto 565.

Case Study: G-Protein Coupled Receptor (GPCR)
Signaling
Atto 565 has been utilized to study the dynamics of protein-protein interactions in signaling

pathways. For instance, it has been used to label G-proteins to investigate their interaction with
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GPCRs on the cell membrane.[1][3] By labeling the G-protein with Atto 565 and a ligand with a

spectrally distinct fluorophore, researchers can monitor the recruitment of the G-protein to the

receptor upon ligand binding in real-time in live cells.

GPCR Signaling Pathway Visualization:

Cell Membrane

GPCR G-Protein
(Labeled with Atto 565)

2. Activation & RecruitmentLigand
(Labeled with Dye 1)

1. Binding
Effector Protein

3. Modulation
Cellular Response

4. Signaling Cascade

Click to download full resolution via product page

Monitoring GPCR signaling with fluorescently labeled components.

Comparative Analysis with Other Fluorophores
When selecting a fluorophore for the 560 nm excitation range, several factors should be

considered, including brightness, photostability, and labeling efficiency. Atto 565 is often

compared to other popular dyes like Alexa Fluor 568. While both are excellent dyes, Atto dyes

are noted for being slightly brighter in some cases.[14] However, factors like non-specific

binding can also influence the choice of dye, with some studies suggesting that Atto 488 shows

lower non-specific interactions compared to Atto 565.[15]
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Fluorophore
Max Excitation
(nm)

Max Emission
(nm)

Quantum Yield Key Features

Atto 565 564 590 90%

High

photostability,

excellent for

STED.[1][14]

Alexa Fluor 568 578 603 60%

Widely used,

well-

characterized.

Cy3 550 570 15%

Prone to

photobleaching,

but widely

available.

Janelia Fluor 549 549 571 89%

Bright and

photostable,

suitable for live-

cell imaging.

Conclusion
Atto 565 NHS ester is a high-performance fluorescent dye well-suited for a range of live-cell

imaging applications. Its exceptional brightness, photostability, and proven utility in super-

resolution techniques like STED make it a valuable tool for researchers investigating dynamic

cellular processes. While its cell permeability for direct staining is limited and requires higher

concentrations, its primary application in labeling specific proteins of interest provides a

powerful method for tracking molecular interactions and localization in living systems. Careful

consideration of experimental goals and comparison with other available fluorophores will

enable researchers to optimally leverage the capabilities of Atto 565 NHS ester in their

studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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